1,4,4-三甲基哌啶-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

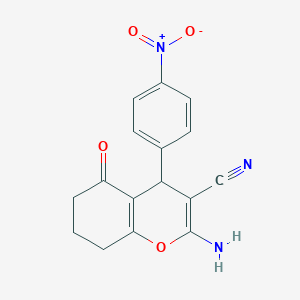

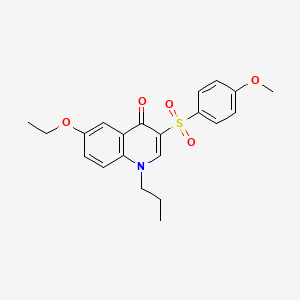

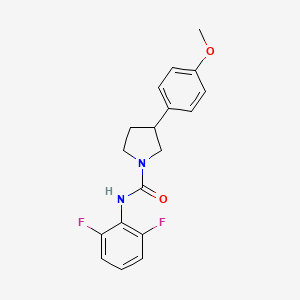

1,4,4-Trimethylpiperidine-2,5-dione is a chemical compound with the CAS number 2377033-55-9 . It has a molecular weight of 155.2 and is typically stored at a temperature of 4°C . It is a powder in its physical form .

Molecular Structure Analysis

The InChI code for 1,4,4-Trimethylpiperidine-2,5-dione is 1S/C8H13NO2/c1-8(2)4-7(11)9(3)5-6(8)10/h4-5H2,1-3H3 . This indicates that the molecule consists of 8 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .

Physical And Chemical Properties Analysis

1,4,4-Trimethylpiperidine-2,5-dione is a powder in its physical form . It has a molecular weight of 155.2 and is typically stored at a temperature of 4°C .

科学研究应用

合成和光学性质

二酮吡咯并罗,与 1,4,4-三甲基哌啶-2,5-二酮密切相关,其合成、反应性和光学性质已得到广泛研究。这些化合物广泛用于染料、场效应晶体管、大块异质结太阳能电池、染料敏化太阳能电池和荧光成像。它们的结构与光学性质之间的关系表明,随着生色团的延伸,线性和非线性光学性质都会发生显着变化。它们的合成简单,再加上稳定性和接近统一的荧光量子产率,凸显了它们在更广泛的实际应用中的潜力 (Grzybowski & Gryko, 2015)。

药物化学和生物活性

- 乙内酰脲衍生物:乙内酰脲或咪唑烷烷-2,4-二酮,一种与 1,4,4-三甲基哌啶-2,5-二酮类似的核心结构,是药物化学中的关键支架。它强调了乙内酰脲在药物发现中的重要性,得到了苯妥英和呋喃妥因等几种药物的支持。乙内酰脲在治疗和农用化学应用中表现出广泛的生物和药理活性,并且在重要的非天然氨基酸的化学或酶促合成中发挥着至关重要的作用,具有潜在的药用应用。它们多功能的生物活性和在合成非天然氨基酸中的应用凸显了它们在科学研究中的重要性 (Shaikh et al., 2023)。

环境和生态影响

对鱼类中生物胺的综述虽然与 1,4,4-三甲基哌啶-2,5-二酮没有直接关系,但它表明了解含氮化合物在中毒、腐败和亚硝胺形成中的作用非常重要。它强调了认识氮化合物的环境和生态影响的必要性,这些影响可能间接与 1,4,4-三甲基哌啶-2,5-二酮所属的更广泛的化学家族有关 (Bulushi et al., 2009)。

安全和危害

The safety information for 1,4,4-Trimethylpiperidine-2,5-dione indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

作用机制

Target of Action

It is known that this compound is used in organic synthesis , suggesting that it may interact with various organic molecules to facilitate chemical reactions.

Mode of Action

It is known to be involved in the synthesis of n-methyl imines . This suggests that 1,4,4-Trimethylpiperidine-2,5-dione may interact with its targets by acting as a catalyst, facilitating the conversion of certain compounds into N-methyl imines.

Biochemical Pathways

Given its role in the synthesis of n-methyl imines , it can be inferred that it may affect pathways involving these compounds. N-methyl imines are versatile scaffolds in organic chemistry, suggesting that 1,4,4-Trimethylpiperidine-2,5-dione could potentially influence a wide range of biochemical processes.

Pharmacokinetics

Given its use in organic synthesis , it is likely that its bioavailability and pharmacokinetic properties would depend on the specific conditions of the reaction it is involved in, including factors such as temperature, pH, and the presence of other compounds.

Result of Action

Given its role in the synthesis of n-methyl imines , it can be inferred that its action results in the formation of these compounds, which can have various effects depending on their specific structures and the context in which they are produced.

Action Environment

The action, efficacy, and stability of 1,4,4-Trimethylpiperidine-2,5-dione can be influenced by various environmental factors. For instance, it has been suggested that this compound can act as a promising alternative for piperidine in organic reactions at higher temperatures due to its broad liquid range temperature, thermal stability, acceptor/donor hydrogen bond property, and other unique merits . This suggests that the action of 1,4,4-Trimethylpiperidine-2,5-dione can be optimized by carefully controlling the conditions of the reaction it is involved in.

属性

IUPAC Name |

1,4,4-trimethylpiperidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-8(2)4-7(11)9(3)5-6(8)10/h4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKAJYIDLOJBBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)N(CC1=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-2-methylphenyl)-N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide](/img/structure/B2582095.png)

![3-methyl-N-(6-{4-[(4-methylpiperidin-1-yl)carbonyl]-1H-imidazol-1-yl}pyridin-3-yl)butanamide](/img/structure/B2582102.png)

![methyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2582105.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2582106.png)

![N-(3-chlorophenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![5-Acetyl-2-[benzyl(methyl)amino]-6-methylnicotinonitrile](/img/structure/B2582115.png)